molecular formula C26H23N3O2 B2967251 N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 952984-91-7

N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2967251
CAS No.: 952984-91-7
M. Wt: 409.489
InChI Key: POTGYTSZAOSZHE-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound featuring a biphenyl moiety linked via an amide bond to a butanamide chain, which is further substituted with a 6-oxo-3-phenylpyridazinone group. Its structural complexity highlights possible interactions with enzymes or receptors, particularly in contexts such as oncology or metabolic regulation .

Properties

IUPAC Name

4-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c30-25(27-24-15-8-7-14-22(24)20-10-3-1-4-11-20)16-9-19-29-26(31)18-17-23(28-29)21-12-5-2-6-13-21/h1-8,10-15,17-18H,9,16,19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTGYTSZAOSZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 314.36 g/mol

The structural formula can be represented as:

N 1 1 biphenyl 2 yl 4 6 oxo 3 phenylpyridazin 1 6H yl butanamide\text{N 1 1 biphenyl 2 yl 4 6 oxo 3 phenylpyridazin 1 6H yl butanamide}

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • TLR4 Agonism : Studies have shown that compounds with similar structures can activate Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines such as IL-6 and IP-10 in immune cells .
  • Inhibition of Pathogen Growth : The compound has been evaluated for its antifungal properties, particularly against pathogens like Candida albicans, where it disrupts membrane integrity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeTarget/OrganismEffect/ObservationReference
TLR4 ActivationMurine Bone Marrow-Derived CellsInduction of IL-6 and IP-10 production
Antifungal ActivityCandida albicansIncreased membrane permeability in resistant mutants
CytotoxicityVarious Cell LinesLow cytotoxicity with maintained TLR4 activity

Case Studies

Several research studies have investigated the biological activity of this compound:

  • TLR4 Agonist Study : A study focusing on the SAR of pyrimido[5,4-b]indoles revealed that modifications at specific positions could enhance TLR4 agonist activity while reducing cytotoxic effects. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
  • Antifungal Mechanism Exploration : Research into the antifungal properties demonstrated that similar compounds targeting ERG6 protein in fungi could lead to enhanced permeability and disruption of fungal growth, suggesting potential applications in antifungal drug development .

Comparison with Similar Compounds

Structural Analogues from

Compounds 10 and 11 (4-(2’-fluoro-[1,1’-biphenyl]-4-yl)-N-(pyridin-3-yl/4-yl)butanamide) share the biphenyl-butylamide backbone but differ in substituents:

  • Fluorine substitution : Both feature a fluorine atom at the 2’-position of the biphenyl ring, which enhances electronegativity and may influence binding affinity or metabolic stability.
  • Pyridine vs.

Synthesis : Both compounds are synthesized via solid-phase methods using PyBOP® and DMF, yielding ~64% after column chromatography .

Property Compound 10 Compound 11 Target Compound
Biphenyl substitution 2’-fluoro 2’-fluoro Unsubstituted
Heterocycle Pyridine (3-position) Pyridine (4-position) Pyridazinone
Yield (%) 64 64 Not reported
Key spectral data ¹H/¹³C/¹⁹F NMR, IR ¹H/¹³C/¹⁹F NMR, IR Not provided

Palladium-Catalyzed Derivatives from

A series of N-aryl-2-aminopyridine derivatives (e.g., 12b–12i) share the biphenyl-amine core but differ in substituents and appended groups:

  • Substituent diversity : Methyl, tert-butyl, chloro, methoxy, nitro, and acetyl groups are introduced at the 4’- or 3’-positions of the biphenyl ring. These modifications alter steric bulk, solubility, and electronic effects.
  • Synthetic route : Pd(OAc)₂-catalyzed C–H arylation with boronic acids achieves regioselective ortho-functionalization, yielding 57–88% .
Compound Biphenyl Substitution Yield (%) Notable Features
12b 4’-methyl 63 Enhanced lipophilicity
12d 4’-chloro 62 Electron-withdrawing group
12h 3’-nitro 88 High reactivity, polar nitro group

Comparison with Target Compound :

  • The target compound lacks direct aryl-amine linkages but shares the biphenyl motif. Its pyridazinone group may confer distinct hydrogen-bonding interactions compared to the aminopyridine in 12b–12i.

Butanamide Derivatives from and

  • Lomitapide mesylate (): A structurally complex butanamide with trifluoroethyl and piperidinyl groups.

Key Differences :

  • Target compound: Simpler aromatic system (biphenyl + pyridazinone) vs. lomitapide’s trifluoromethyl and fluorene groups.
  • Biological relevance: Lomitapide’s clinical use suggests butanamide derivatives can achieve high specificity, but the target compound’s pyridazinone may target different pathways (e.g., kinase inhibition).

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